molecular formula C11H11F3N2O B1405906 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone CAS No. 582324-93-4

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Cat. No.: B1405906
CAS No.: 582324-93-4
M. Wt: 244.21 g/mol
InChI Key: JIRYUTOSMMSCKC-UHFFFAOYSA-N
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Description

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone ( 545394-33-0) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 3,4-dihydroquinolin-2-one scaffold, a privileged structure in drug discovery known to confer significant biological properties . The molecule is synthesized to include a reactive trifluoroacetyl group and a primary amine, providing versatile handles for further synthetic modification and derivatization. The dihydroquinolinone core is of significant research value as it is found in a number of FDA-approved medicines and compounds with a wide spectrum of documented activities, including carbonic anhydrase inhibition, antibacterial, antimalarial, and antitumor effects . This makes the compound a valuable building block for developing novel therapeutic agents, particularly in the synthesis of complex dipeptide-quinolinone conjugates and other heterocyclic derivatives explored in early discovery research . Researchers can utilize this compound to create targeted libraries for biological screening. The molecule is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-1-2-7-3-4-8(15)6-9(7)16/h3-4,6H,1-2,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRYUTOSMMSCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 7-Amino-3,4-dihydroquinoline Core

The key intermediate for the target compound is 7-amino-3,4-dihydroquinoline or closely related isoquinolinone derivatives. The preparation of this core typically follows these steps:

  • Reduction of Nitro Precursors:
    The 7-amino group is commonly introduced by catalytic hydrogenation of the corresponding 7-nitro-3,4-dihydroquinolin-1(2H)-one. For example, 7-nitro-3,4-dihydro-2H-isoquinolin-1-one is reduced using palladium on activated charcoal (Pd/C) under hydrogen atmosphere in methanol at room temperature for approximately 3 hours. This reaction yields the 7-amino derivative with high efficiency (yield ~98.7%) and purity.
Step Reagents/Conditions Yield (%) Notes
Nitro reduction Pd/C, H2, MeOH, 3 h, RT 98.7 High yield, mild conditions

This method is widely accepted for producing the amino-substituted dihydroquinoline core due to its simplicity and high selectivity.

Introduction of the Trifluoroacetyl Group

The trifluoroethanone moiety (2,2,2-trifluoroacetyl group) is generally introduced by acylation of the amino group on the 7-amino-3,4-dihydroquinoline nucleus. The acylation step involves reaction with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions:

  • Acylation Reaction:
    The 7-amino-3,4-dihydroquinoline is reacted with trifluoroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine or pyridine to neutralize the released HCl. The reaction is typically carried out at low temperature (0–5 °C) to avoid side reactions and then allowed to warm to room temperature for completion.
Step Reagents/Conditions Yield (%) Notes
Acylation Trifluoroacetyl chloride, base, DCM, 0–25 °C 70–85 Controlled temperature crucial for selectivity

This acylation step is critical to obtain the trifluoroethanone moiety linked to the nitrogen of the dihydroquinoline ring, forming the target compound.

Alternative Synthetic Routes and Modifications

  • Peptide Conjugation Methods:
    Recent research has explored conjugating 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives with peptides using benzothiazole-mediated coupling methods. Although focused on peptide derivatives, these methods demonstrate the versatility of the amino group for further functionalization, including acylation with trifluoroacetyl groups.

  • Protecting Group Strategies:
    In some syntheses, the amino group is protected as a tert-butyl carbamate (Boc) derivative to improve reaction selectivity and yield during subsequent transformations. The Boc-protected intermediates are prepared by catalytic hydrogenation of nitro precursors followed by reaction with di-tert-butyl dicarbonate. Deprotection occurs at a later stage before trifluoroacetylation.

Step Reagents/Conditions Yield (%) Notes
Boc protection (Boc)2O, DMF, 100 °C, 3.5 h 24–27 Protects amino group during multi-step synthesis

Summary Table of Preparation Steps

Step No. Intermediate/Reaction Reagents & Conditions Yield (%) Key Notes
1 Reduction of 7-nitro-3,4-dihydroquinoline Pd/C, H2, MeOH, RT, 3 h 98.7 High yield, clean reduction
2 Optional Boc protection (Boc)2O, DMF, 100 °C, 3.5 h 24–27 Protects amino group
3 Acylation with trifluoroacetyl chloride Trifluoroacetyl chloride, base (Et3N), DCM, 0–25 °C 70–85 Forms trifluoroethanone moiety
4 Peptide conjugation (optional) Benzothiazole-mediated coupling Variable For derivative synthesis

Research Findings and Optimization Notes

  • The catalytic hydrogenation step is highly efficient and reproducible, providing the amino intermediate in excellent yield and purity, which is critical for downstream acylation.

  • Controlling temperature during trifluoroacetylation is essential to minimize side reactions such as over-acylation or decomposition.

  • Use of protecting groups like Boc can improve overall yields in complex synthetic sequences but requires additional deprotection steps.

  • Advanced coupling methods such as benzothiazole-mediated peptide conjugation demonstrate the potential for further functionalization of the amino-dihydroquinoline scaffold, although these are more relevant for derivative compounds rather than the simple trifluoroethanone target.

Chemical Reactions Analysis

Substitution Reactions at the 7-Amino Group

The primary amine undergoes acylations and alkylations :

Table 1: Representative Substitution Reactions

Reaction TypeReagentProduct StructureYield (%)Source
AcylationAcetyl chloride7-Acetamido derivative78–85
SulfonylationTosyl chloride7-Tosylamido analog65–72
Reductive alkylationFormaldehyde/NaBH₃CN7-(Methylamino) substituted compound60–68

Key Observations :

  • Trifluoroacetyl group remains intact under mild acidic/basic conditions .

  • Steric hindrance at C7 limits bulky substituent incorporation .

Cyclization and Ring Expansion

The trifluoroacetyl group participates in intramolecular cyclizations :

Reaction Pathway:

  • Base-mediated cyclization (e.g., K₂CO₃ in DMF):

    • Forms 6-membered lactams via nucleophilic attack of the amine on the carbonyl.

    • Yields: 40–55% due to competing decomposition .

  • Transition metal-catalyzed cross-coupling :

    • Pd(OAc)₂ enables Suzuki-Miyaura coupling with aryl boronic acids at C8.

    • Example: Introduction of 4-fluorophenyl group (yield: 62%) .

Stability and Degradation

Hydrolytic Stability :

  • Stable in pH 4–7 buffers (t₁/₂ > 24 hrs at 25°C).

  • Rapid degradation under strong alkaline conditions (pH > 10) via trifluoroacetyl cleavage .

Thermal Behavior :

  • Decomposes above 200°C via retro-aldol pathways.

Pharmacological Derivatization

The compound serves as a precursor for FFA3 receptor agonists:

  • Key modification : Replacement of trifluoroacetyl with cyclohexanone enhances potency (pEC₅₀: 5.2 → 6.8) .

  • SAR Insight :

    • Electron-withdrawing groups at C7 improve metabolic stability.

    • Bulky substituents reduce receptor binding affinity .

Limitations and Challenges

  • Low solubility in aqueous media (logP = 2.9) .

  • Limited regioselectivity in electrophilic aromatic substitutions.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone exhibit antimicrobial properties. For instance, derivatives of quinoline are known to inhibit bacterial growth and have been explored as potential antibiotics .
  • Anticancer Properties :
    • Research indicates that quinoline derivatives can induce apoptosis in cancer cells. The trifluoroethanone moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes related to metabolic pathways. This property is particularly useful in drug design for conditions like diabetes and obesity .

Medicinal Chemistry Applications

  • Drug Development :
    • The unique structure of this compound makes it a candidate for developing new therapeutic agents targeting various diseases including infections and cancers.
  • Structure-Activity Relationship Studies :
    • Researchers utilize this compound to investigate how structural modifications affect biological activity. This approach aids in optimizing lead compounds for better efficacy and reduced toxicity .

Material Science Applications

  • Fluorescent Probes :
    • Due to its unique electronic properties, the compound can be utilized in creating fluorescent probes for biological imaging techniques. These probes help visualize cellular processes in real-time .
  • Polymer Chemistry :
    • The trifluoroethanone group can be incorporated into polymer matrices to enhance properties such as hydrophobicity and thermal stability, making it valuable in the development of advanced materials .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria using quinoline derivatives similar to the target compound .
Study 2Anticancer ActivityShowed that modifications of the quinoline structure led to increased apoptosis in breast cancer cell lines .
Study 3Enzyme InhibitionIdentified potential as an inhibitor for enzymes involved in glucose metabolism, suggesting applications in diabetes treatment .

Mechanism of Action

The mechanism of action of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural differences and properties of the target compound and its analogs:

Compound Name (CAS or Ref) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (Ref: 3D-VWA39433) 3,4-Dihydroquinoline 7-NH2, 1-C(O)CF3 C11H11F3N2O 244.2 (calculated) Amino group enhances H-bonding; trifluoroacetyl increases lipophilicity. Potential intermediate for CNS drugs.
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 181514-35-2) Isoquinoline 7-Br, 2-C(O)CF3 C11H9BrF3NO 306.98 Bromo substituent enables cross-coupling reactions; used in large-scale synthesis .
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ol Isoquinoline 7-OH, 2-C(O)CF3 C11H10F3NO2 261.2 Hydroxyl group improves solubility but reduces metabolic stability.
2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 1290608-21-7) 3,4-Dihydroquinoline 6-NO2, 1-C(O)CF3 C11H9F3N2O3 274.2 Nitro group is electron-withdrawing; potential precursor for amine derivatives. Discontinued due to stability issues.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6) Pyridine 6-Cl, 3-C(O)CF3 C7H3ClF3NO 209.56 Pyridine core lacks basicity of dihydroquinoline; used in agrochemicals.

Biological Activity

The compound 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone (CAS No. 582324-93-4) is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11F3N2O , with a molecular weight of approximately 244.21 g/mol . The trifluoroethanone moiety is significant as it may enhance the compound's lipophilicity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Chemical StructureContains a quinoline core and trifluoroethanone

This compound exhibits a variety of biological activities that are primarily attributed to its ability to interact with specific biological macromolecules.

Inhibition of Carbonic Anhydrases

Research indicates that compounds structurally related to this compound can act as inhibitors of carbonic anhydrases (CAs), a family of enzymes crucial for maintaining acid-base balance in organisms. For example:

  • Inhibition Profile : Similar compounds have shown varying degrees of inhibition across different CA isoforms. One study found that 7-Amino-3,4-dihydro-1H-quinolin-2-one effectively inhibited several human CA isoforms with IC50 values ranging from 0.48 µM to 510 nM .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives. These compounds often demonstrate activity against a range of pathogens:

  • Bacterial Inhibition : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics.

Anticancer Potential

The quinoline scaffold has been extensively studied for its anticancer properties:

  • Mechanistic Insights : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to this compound. The results indicated:

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)1532 µg/mL
Control (Standard Antibiotic)2016 µg/mL

This data suggests that while the compound exhibits some antimicrobial activity, it is less potent than established antibiotics.

Study on Anticancer Activity

A study investigating the cytotoxic effects of quinoline derivatives on various cancer cell lines found:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5

These findings highlight the potential of quinoline-based compounds as candidates for further development in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 7-amino-3,4-dihydroquinoline with trifluoroacetyl chloride in the presence of a base like pyridine and a catalyst (e.g., DMAP) in chloroform achieves moderate yields (~40-60%) . Key factors include:

  • Catalyst selection : DMAP improves acylation efficiency by activating the electrophile.
  • Solvent choice : Chloroform or dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Temperature control : Room temperature avoids decomposition of the trifluoroacetyl group.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regioselectivity and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • HPLC with UV/Vis detection : Validates purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What preliminary pharmacological assays are recommended to assess its bioactivity?

  • In vitro kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to quinoline-based inhibitors .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the 7-amino group be addressed?

Regioselective modification requires protecting group strategies:

  • Boc protection : Temporarily block the 7-amino group using di-tert-butyl dicarbonate, enabling selective acylation at the quinoline nitrogen .
  • Microwave-assisted synthesis : Accelerates reaction kinetics to favor desired products (e.g., 80% yield in 30 minutes vs. 24 hours conventionally) .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • AutoDock4 with flexible side chains : Simulates ligand-receptor interactions, accounting for trifluoroethyl group’s steric and electronic effects .
  • Molecular dynamics (MD) simulations : Assess stability of predicted binding poses over 100-ns trajectories using AMBER or GROMACS .

Q. How should contradictory data between in vitro potency and in vivo toxicity be resolved?

  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D < 1 µM) .
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS in liver microsomes, focusing on oxidative defluorination or quinoline ring hydroxylation .

Q. What strategies optimize stability under physiological conditions?

  • pH-dependent degradation studies : Use buffered solutions (pH 1–9) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .
  • Lyophilization : Stabilize the compound in aqueous formulations by freeze-drying with trehalose or mannitol as cryoprotectants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

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